2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid
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Overview
Description
2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid typically involves the halogenation of pyridine derivatives. One common method is the selective fluorination of pyridine followed by chlorination. The reaction conditions often require the use of strong fluorinating agents and chlorinating agents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process may include steps such as halogen exchange reactions, catalytic hydrogenation, and purification through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
- 2-(2-Chloro-3-fluoropyridin-4-YL)acetic acid
- 2-(2-Chloro-5-fluoropyridin-4-YL)acetic acid
- 2-(2-Chloro-6-fluoropyridin-3-YL)acetic acid
Comparison: Compared to its analogs, 2-(2-Chloro-6-fluoropyridin-4-YL)acetic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The electronic effects of these substituents can alter the compound’s interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5ClFNO2 |
---|---|
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(2-chloro-6-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
PYNACVFZSYBYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)CC(=O)O |
Origin of Product |
United States |
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